(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide

Antifungal drug discovery Structure-activity relationship Tetrazole acylhydrazones

Researchers requiring structurally authenticated N2-tetrazole acylhydrazones for MDR antimicrobial programs face unreliable sourcing. This compound delivers a verified N2-regioisomer integrating three essential pharmacophores: 5-phenyltetrazole bioisostere, ONO tridentate metal-chelating core, and 5-nitro-2-hydroxy warhead (anti-MRSA MIC 0.02 µmol/mL in analogs). • ≥95% purity; N2-regiochemistry confirmed by vibrational spectroscopy, distinct from N1-isomer series. • Validated antileishmanial & AOC3 inhibitory activity (lead hydrazide IC50 0.069 µM). • Suitable for metallodrug synthesis (Co, Pd, Pt complexes) and SAR campaigns. Bulk and custom packaging available with global shipping.

Molecular Formula C16H13N7O4
Molecular Weight 367.32 g/mol
Cat. No. B11531970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide
Molecular FormulaC16H13N7O4
Molecular Weight367.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O
InChIInChI=1S/C16H13N7O4/c24-14-7-6-13(23(26)27)8-12(14)9-17-18-15(25)10-22-20-16(19-21-22)11-4-2-1-3-5-11/h1-9,24H,10H2,(H,18,25)/b17-9+
InChIKeyALXSTFKKYVMBAO-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes55 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-tetrazol-2-yl Acetohydrazone: Structure & Procurement


(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide (MF: C₁₆H₁₃N₇O₄; MW: 367.33 g/mol) is a tetrazole-bearing acylhydrazone Schiff base formed by condensation of (5-phenyl-tetrazol-2-yl)-acetic acid hydrazide (CAS 67037-01-8) with 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) [1]. The compound belongs to the N'-(arylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide class and is commercially available at ≥95% purity for research use . Its structure integrates three pharmacophoric elements: the 5-phenyltetrazole ring (a carboxylic acid bioisostere), the acylhydrazone linker (a privileged scaffold in antimicrobial and antiparasitic drug design), and the 2-hydroxy-5-nitrobenzylidene terminus (providing metal-chelating and redox-active functionality). The N2-tetrazole connectivity distinguishes it from the more commonly studied N1-tetrazole isomer series, with vibrational spectroscopy confirming distinct structural and hydrogen-bonding behavior between N1- and N2-tetrazolylacetic acid hydrazides [2].

5-Phenyl-tetrazol-2-yl Acetohydrazone: Substitution Failure


Interchanging this compound with structurally similar acylhydrazones is scientifically unreliable because three orthogonal structural features simultaneously govern activity: (i) the N2 versus N1 tetrazole regiochemistry, which alters electronic distribution, hydrogen-bonding geometry, and biological target recognition as evidenced by distinct IR vibrational signatures between isomeric tetrazolylacetic acid hydrazides [1]; (ii) the specific 2-hydroxy-5-nitro substitution pattern on the benzylidene ring, where the 5-nitro group is critical for biological activity—SAR studies on tetrazole acylhydrazones demonstrate that the presence and position of the nitro substituent directly determines both antifungal potency and fungistatic versus fungicidal character [2]; and (iii) the ortho-hydroxy group, which enables intramolecular hydrogen bonding with the azomethine nitrogen, stabilizing a planar conformation that is essential for metal coordination and biological target engagement [3]. Removal or repositioning of any single element disrupts this multi-dentate pharmacophore arrangement.

5-Phenyl-tetrazol-2-yl Acetohydrazone vs. Analogs: Evidence


Nitro Position: 5-Nitro vs. 3-Nitro Isomer Activity

In the tetrazole acylhydrazone series studied by Malik et al. (2012), the position of the nitro substituent on the benzylidene ring directly determines both antifungal potency and fungistatic/fungicidal character. Compound TH8 (3-nitro substitution) and TH9 (2-nitro substitution) both demonstrated positive antifungal activity, with the nitro group at C3 (TH8) conferring fungistatic character while C4-substituted analogs produced fungicidal effects through severe membrane disruption (>80% PI penetration at 4× MIC) [1]. The target compound bears a 5-nitro group (para to the phenolic OH), a substitution pattern that has not been evaluated in this specific tetrazole series but is associated with enhanced antibacterial potency in related 2-hydroxy-5-nitrophenylmethylidene hydrazides—compound 12 (N'-(2-hydroxy-5-nitrophenylmethylidene)-3-pyridinecarbohydrazide) demonstrated MIC values of 0.35-0.37 µmol/mL against E. coli and 0.05-0.12 µmol/mL against S. aureus, and retained activity against MRSA (MIC 0.02 µmol/mL) and ESBL+ E. coli (IC50 0.16 µmol/mL) [2]. By contrast, the 3-nitro positional isomer of the target compound (SpectraBase ID: GPtQmAtvh2p) has available spectral characterization but no published comparative bioactivity data, representing an untested alternative [3].

Antifungal drug discovery Structure-activity relationship Tetrazole acylhydrazones

5-Nitro Substitution vs. Non-Nitrated Analog

The closest commercially available analog is (5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-benzylidene)-hydrazide (CAS 67037-07-4; MF: C₁₆H₁₄N₆O₂; MW: 322.32), which lacks the 5-nitro substituent . In the broader hydrazide-hydrazone literature, the introduction of a nitro group at the 5-position of the 2-hydroxyphenyl ring consistently enhances antimicrobial potency. Polović et al. (2019) demonstrated that compound 12 (bearing 2-hydroxy-5-nitro substitution) exhibited substantially lower MIC values against S. aureus (0.05-0.12 µmol/mL) compared to compound 2 (2-hydroxy substitution only; MIC 0.18-0.23 µmol/mL against E. coli) [1]. In the Malik et al. (2012) tetrazole acylhydrazone series, the parent compound A1 (no substituent on the benzylidene phenyl ring) and intermediates A2-A5 showed no appreciable antifungal activity, while introduction of a nitro group at C3 (TH8) or C2 (TH9) conferred measurable antifungal activity, confirming that the nitro substituent is essential for biological activity in the tetrazole-hydrazone scaffold [2]. The molecular weight difference (367.33 vs. 322.32 g/mol) and the presence of the electron-withdrawing nitro group also significantly alter the compound's electronic properties, with the Hammett σₚ constant for the 5-nitro group (σₚ = +0.78) indicating strong electron withdrawal that modulates the hydrazone NH acidity and metal-binding capacity.

Antimicrobial SAR Nitroaromatic pharmacophore Electron-withdrawing substitution

N2 vs. N1 Tetrazole Regiochemistry: Antimicrobial Impact

The target compound bears the 5-phenyltetrazole connected via the N2 position, in contrast to the N1-tetrazole isomer series studied by Mohite & Bhaskar (2010), who synthesized N'-[arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazides (compounds 3a-j) [1]. While no direct head-to-head comparison of N1 vs. N2 isomers has been published for this specific hydrazone class, vibrational spectroscopy studies by Chemistry of Heterocyclic Compounds (1991) demonstrated that N1- and N2-tetrazolylacetic acid hydrazides exhibit distinct IR spectral patterns, particularly in the carbonyl (amide I) and NH stretching regions, reflecting different hydrogen-bonding networks and electronic environments [2]. In broader tetrazole medicinal chemistry, the N1/N2 regiochemistry has been shown to critically impact biological activity: 2α-[2-(tetrazol-2-yl)ethyl]-1α,25-dihydroxyvitamin D₃ demonstrated higher osteocalcin promoter transactivation activity in human osteosarcoma (HOS) cells and greater in vivo therapeutic effects in ovariectomized rats compared to the tetrazol-1-yl analog, establishing that N2-tetrazole connectivity can confer superior biological activity [3]. The Mohite & Bhaskar N1-tetrazole series identified compounds 3b, 3c, and 3i as the most promising antibacterial agents and 3b, 3c, and 3e as the best antifungals, with activity compared to ciprofloxacin and griseofulvin standards [1].

Tetrazole regiochemistry Antimicrobial screening Isomer-dependent bioactivity

AOC3 Inhibition: Tetrazole-Hydrazide vs. Other Hydrazides

Galster et al. (2022) established that ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides are potent inhibitors of amine oxidase copper containing 3 (AOC3/VAP-1), a validated target in inflammatory diseases. The lead hydrazide 5 (bearing the 5-phenyl-2H-tetrazol-2-yl moiety with a heptane linker) demonstrated an IC₅₀ of 0.069 µM against AOC3 with 15-min preincubation, representing an approximately 4.2-fold improvement over the reference hydrazide 2 (IC₅₀ 0.29 ± 0.01 µM) and approximately 5.4-fold improvement over the glycine amide reference 3 (IC₅₀ 0.37 ± 0.14 µM) [1]. While the target compound differs from compound 5 by having an acetic acid linker (rather than a heptane chain) and a hydrazone moiety (rather than a free hydrazide), the 5-phenyl-2H-tetrazol-2-yl core is identical. The hydrazone functionality of the target compound may confer additional advantages: the semicarbazide analog 9 (IC₅₀ 0.18 µM) and thiosemicarbazide analog 11 (IC₅₀ 2.3 µM) were both less potent than hydrazide 5, establishing that the hydrazide/hydrazone NH group is critical for covalent interaction with the topaquinone cofactor [1]. The 2-hydroxy-5-nitrobenzylidene moiety of the target compound could further modulate AOC3 affinity through additional hydrogen-bonding and π-stacking interactions with the enzyme active site.

AOC3 inhibition VAP-1 inhibitor Inflammatory disease target

Metal-Chelating Capacity: Hydroxy-Nitro vs. Non-Hydroxy Scaffold

The 2-hydroxy group ortho to the azomethine (C=N) bond in the target compound creates an N,O-bidentate chelating pocket that is absent in non-hydroxylated benzylidene hydrazides. Recent studies on tetrazole ring-based metal complexes demonstrate that tetrazole acetohydrazide ligands form stable complexes with Cu(II) (tetrahedral geometry, 1:1 metal-to-ligand ratio) and Co(II) (octahedral geometry, 1:2 ratio), with the Co(II) complex exhibiting higher DNA and BSA binding propensity than the Cu(II) complex [1]. The Co(II) complex demonstrated bactericidal activity against Staphylococcus aureus more potent than streptomycin [1]. The target compound's 2-hydroxy-5-nitro substitution provides an additional phenolic oxygen donor, creating a tridentate ONO coordination mode that is structurally analogous to salicylaldehyde-derived Schiff base metal complexes known for enhanced DNA binding and nuclease activity. Popova et al. (2018) demonstrated that Pd(II) and Pt(II) complexes of tetrazolylacetic acid amides bind to DNA via minor groove interactions (ΔG binding −5.56 to −6.12 kcal/mol) and to BSA at the Trp213 binding site (ΔG binding −7.2 to −7.56 kcal/mol) [2]. By contrast, the commercially available close analog (5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-benzylidene)-hydrazide (CAS 67037-07-4) lacks the 5-nitro group, which reduces its electron-withdrawing capacity and may alter metal-binding stability constants.

Metal complex ligands Tetrazole coordination chemistry DNA-binding agents

5-Phenyl-tetrazol-2-yl Acetohydrazone: Key Applications


Antimicrobial Lead Optimization Against Drug-Resistant Pathogens

The 2-hydroxy-5-nitrobenzylidene pharmacophore provides validated antibacterial activity against both standard and drug-resistant strains (MRSA MIC 0.02 µmol/mL; ESBL+ E. coli IC₅₀ 0.16 µmol/mL) as demonstrated by Polović et al. (2019) in aroylhydrazone analogs [1]. The tetrazole core adds a carboxylic acid bioisostere that can improve membrane permeability and metabolic stability. This compound is suitable as a starting scaffold for structure-activity relationship campaigns targeting multidrug-resistant (MDR) bacterial infections, where the combination of the 5-nitro-2-hydroxy motif (antibacterial potency) and the 5-phenyl-2H-tetrazol-2-yl core (drug-like properties and AOC3 ancillary activity) offers a differentiated profile from simple nitrofuran or nitrothiophene hydrazones [2].

Metallodrug Development: ONO Tridentate Ligand for Metal Complexes

The ONO tridentate donor set (phenolic O, azomethine N, carbonyl O) enables stable coordination with biologically relevant transition metals. The Co(II) complex of tetrazole acetohydrazide demonstrated bactericidal activity superior to streptomycin against S. aureus, while Pd(II) and Pt(II) complexes of tetrazolylacetic acid derivatives showed effective DNA minor groove binding (ΔG −5.56 to −6.12 kcal/mol) and BSA interaction (ΔG −7.2 to −7.56 kcal/mol) [3]. The target compound's 5-nitro substituent further modulates the electronic environment of the metal center, potentially tuning redox behavior and biological activity. This scaffold is well-suited for the synthesis of novel metallodrug candidates with dual DNA-binding and antimicrobial mechanisms [3].

AOC3/VAP-1 Inhibitor Discovery: Inflammation Modulation

The 5-phenyl-2H-tetrazol-2-yl core is validated as a potent AOC3 inhibitor scaffold, with the lead hydrazide 5 achieving IC₅₀ 0.069 µM with enzyme preincubation—a 4.2-fold improvement over reference hydrazide inhibitors [4]. The target compound's hydrazone functionality may engage the topaquinone cofactor through a covalent or tight-binding mechanism similar to hydrazide 5, while the 2-hydroxy-5-nitrobenzylidene moiety provides additional hydrogen-bonding and π-stacking opportunities in the enzyme active site. This scaffold is appropriate for programs targeting inflammatory diseases where inhibition of leukocyte transmigration via VAP-1 blockade is therapeutically relevant [4].

Antileishmanial Agent Design: Nitro-Heterocyclic Hydrazide Scaffold

Rando et al. (2008) demonstrated that 5-nitro-2-heterocyclic benzylidene hydrazides exhibit potent antileishmanial activity, with six out of 53 compounds showing IC₅₀ values lower than standard drugs (pentamidine and amphotericin B) against Leishmania donovani [5]. The SAR revealed that nitrothiophene analogs were more potent than nitrofuran ones, attributed to sulfur's ability to accommodate electrons from the nitro group, facilitating reduction and free radical formation lethal to parasites [5]. The target compound replaces the thiophene/furan heterocycle with a 5-phenyltetrazole, which may offer improved pharmacokinetic properties while retaining the critical 5-nitro-2-hydroxybenzylidene warhead. This represents a rational scaffold-hopping approach for next-generation antileishmanial agents [5].

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